2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide
Description
This compound belongs to the imidazole-acetamide class, characterized by a central 1H-imidazole core substituted with 3-methoxyphenyl and 4-methoxyphenyl groups at positions 2 and 5, respectively. A sulfanyl (-S-) linker bridges the imidazole ring to an N-phenylacetamide moiety.
Properties
IUPAC Name |
2-[[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-30-20-13-11-17(12-14-20)23-25(32-16-22(29)26-19-8-4-3-5-9-19)28-24(27-23)18-7-6-10-21(15-18)31-2/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBQSAINBWCAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide, with the molecular formula C25H23N3O3S and a molecular weight of 445.54 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features an imidazole ring, which is known for its diverse biological activities. The presence of methoxyphenyl groups enhances its lipophilicity, potentially affecting its interaction with biological targets.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit various antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. The imidazole moiety is particularly noted for its role in disrupting microbial cell membranes.
| Activity | Target Organisms | EC50 (µM) |
|---|---|---|
| Antibacterial | Xanthomonas oryzae | 156.7 |
| Antifungal | Candida albicans | Not specified |
| Antimycobacterial | Mycobacterium tuberculosis | Not specified |
Anticancer Activity
Studies have demonstrated that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's structure suggests potential interactions with cellular pathways involved in apoptosis and cell proliferation.
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Glioma | C6 | 45.0 |
| Liver Cancer | HepG2 | 38.5 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
- Receptor Modulation : The compound may interact with serotonin receptors (5-HT2A) and dopamine receptors (D2), influencing neurotransmission and potentially offering antipsychotic effects.
Case Studies
- Antipsychotic Evaluation : A study evaluated various N-phenylacetamides for their antipsychotic properties using animal models. The results indicated that modifications in the phenyl ring significantly influenced receptor affinity and behavioral outcomes in treated subjects.
- Antitumor Activity : In vitro studies on cancer cell lines revealed that compounds structurally similar to this compound induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.
Scientific Research Applications
Research indicates that this compound may exhibit various pharmacological properties, including:
Anticancer Activity
Studies have shown that imidazole derivatives possess anticancer properties. The presence of methoxy groups may enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells. For example, derivatives of imidazole have been noted for their ability to inhibit tumor growth in specific cancer types through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Imidazole-containing compounds have been documented to exhibit antimicrobial activity. The structural characteristics of 2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide suggest it may interact with microbial enzymes or disrupt cell wall synthesis, leading to bactericidal effects .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This compound could potentially serve as a lead for developing new anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The activity of this compound can be influenced by modifications to its structure:
- Methoxy Substituents : The presence of methoxy groups at the phenyl rings enhances solubility and may modulate biological activity.
- Imidazole Ring : Variations in the imidazole ring can significantly affect the compound's interaction with biological targets.
Case Studies
Several studies have explored the applications of similar compounds:
- Anticancer Research : A study on imidazole derivatives showed that modifications led to enhanced cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further research on this compound .
- Antimicrobial Evaluation : Research evaluating the antimicrobial efficacy of related compounds indicated that modifications in the phenolic structure can lead to increased effectiveness against resistant strains of bacteria, highlighting the potential for this compound in antibiotic development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Bioactivity and Physicochemical Properties
- Methoxy vs. In contrast, the 4-chlorophenyl analog (BB10358) introduces an electron-withdrawing group, which may enhance π-π stacking with aromatic residues but reduce solubility .
- Sulfanyl Linker : The -S- bridge in the target compound and its analogs (e.g., BB10358) likely contributes to conformational flexibility and hydrogen-bond acceptor capacity. However, sulfanyl groups are susceptible to oxidative metabolism, which may limit bioavailability compared to more stable linkers (e.g., methylene) .
- Acetamide vs. In contrast, ethylamine-terminated analogs (e.g., ) may exhibit stronger basicity and cationic interactions at physiological pH .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves:
Imidazole Ring Formation : Condensation of glyoxal derivatives with substituted anilines under acidic/basic conditions to form the 1H-imidazole core .
Sulfanyl Group Introduction : Reaction with thiolating agents (e.g., thiourea or Lawesson’s reagent) in anhydrous solvents like DMF .
Acetamide Coupling : Acylation using phenylacetyl chloride in the presence of triethylamine as a base .
Critical Conditions :
- Temperature control (e.g., 80–100°C for cyclization) .
- Solvent polarity (e.g., THF for thioether formation) .
- Catalysts like zeolites or pyridine for microwave-assisted acceleration .
Table 1 : Comparison of Traditional vs. Microwave-Assisted Synthesis
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., methoxy peaks at δ 3.7–3.9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] at m/z 488.12) .
- X-ray Crystallography : SHELX software (SHELXL refinement) to resolve bond angles and confirm sulfanyl-acetamide geometry .
- Infrared Spectroscopy (IR) : Detect carbonyl (C=O, ~1680 cm) and thioether (C-S, ~650 cm) groups .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reaction mechanisms?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP (Becke’s 3-parameter exchange + Lee-Yang-Parr correlation) provide accurate HOMO-LUMO gaps and charge distribution .
- Reaction Pathway Modeling : Use Gaussian or ORCA to simulate intermediates in sulfanyl-group formation, comparing activation energies for mechanistic insights .
Table 2 : DFT Performance Metrics for Thermochemical Properties
| Functional | Atomization Energy Error (kcal/mol) | Ionization Potential Error (eV) |
|---|---|---|
| B3LYP | 2.4 | 0.3 |
| PBE | 5.1 | 0.7 |
| Data from . |
Q. What strategies resolve discrepancies between DFT-optimized geometries and crystallographic data?
- Methodological Answer :
- Geometry Comparison : Overlay DFT-optimized structures with SHELX-refined X-ray coordinates (RMSD < 0.1 Å indicates reliability) .
- Exchange-Correlation Adjustment : Include exact exchange terms (e.g., 20% Hartree-Fock in B3LYP) to better match crystallographic bond lengths .
- Thermal Motion Analysis : Use ORTEP-3 to model anisotropic displacement parameters, distinguishing static disorder from computational artifacts .
Q. How can microwave-assisted synthesis improve sulfanyl-acetamide linkage efficiency?
- Methodological Answer :
- Kinetic Enhancement : Microwave irradiation reduces reaction time from 12 h to 30 min by accelerating nucleophilic thiol-acetamide coupling .
- Side Reaction Mitigation : Controlled heating (100–120°C) minimizes oxidation of sulfanyl groups to sulfoxides .
- Yield Optimization : Use catalytic bases (e.g., KCO) under microwave conditions for >85% yield vs. 65% in traditional methods .
Q. What methodologies assess its potential as a kinase inhibitor or therapeutic agent?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., imidazole-based Factor Xa inhibitors) using molecular docking (AutoDock Vina) to map binding affinity .
- In Vitro Assays : Test IC values against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
- Pharmacokinetic Profiling : Measure logP (HPLC) and plasma protein binding (equilibrium dialysis) to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
